Allophanate

CAS No.:

Cat. No.: VC1836511

Molecular Formula: C2H3N2O3-

Molecular Weight: 103.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C2H3N2O3- |

|---|---|

| Molecular Weight | 103.06 g/mol |

| IUPAC Name | N-carbamoylcarbamate |

| Standard InChI | InChI=1S/C2H4N2O3/c3-1(5)4-2(6)7/h(H,6,7)(H3,3,4,5)/p-1 |

| Standard InChI Key | AVWRKZWQTYIKIY-UHFFFAOYSA-M |

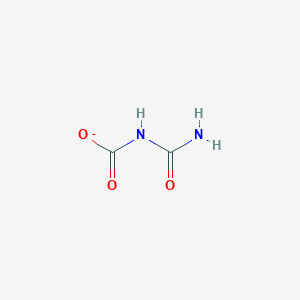

| SMILES | C(=O)(N)NC(=O)[O-] |

| Canonical SMILES | C(=O)(N)NC(=O)[O-] |

Introduction

Chemical Structure and Properties of Allophanate

Allophanate is the conjugate base of allophanic acid, which has the chemical formula H2NC(O)NHCO2H. Chemically, allophanic acid is classified as a carbamic acid and is considered a carboxylated derivative of urea. The allophanate anion (H2NC(O)NHCO2−) is well-characterized in scientific literature, with its salts having been studied using X-ray crystallography techniques to determine precise molecular structure. This structural analysis has provided crucial insights into the role of allophanate in various biochemical processes.

The compound features a distinctive molecular architecture that contributes to its chemical reactivity patterns. While allophanic acid itself may be challenging to isolate in pure form, the allophanate anion exhibits greater stability under appropriate conditions. One notable reaction in allophanate chemistry involves the formation of biuret, which can be conceptualized as the amide derivative of allophanic acid. The structural characteristics of allophanate enable it to participate in various biochemical reactions, particularly those involving nitrogen metabolism.

Under acidic conditions, allophanate demonstrates an important chemical property: it readily decarboxylates to form urea. This transformation represents a significant aspect of allophanate chemistry that has implications for both laboratory analysis and biological function. The decarboxylation reaction must be considered when developing extraction and analysis protocols for studying allophanate in biological systems, as acidic extraction methods may convert allophanate to urea before detection is possible.

Formation Mechanisms of Allophanate

Biochemical Formation Pathways

In biochemical systems, allophanate forms through several distinct pathways. One primary route involves the reaction of urea with sodium bicarbonate, which has been reported to yield allophanic acid:

H2NC(O)NH2 + NaHCO3 → H2NC(O)NHCO2H + NaOH

This reaction represents a fundamental pathway for allophanate generation in both laboratory and biological contexts. In metabolic systems, allophanate serves as an important intermediate in nitrogen processing pathways, particularly in organisms that utilize urea as a nitrogen source.

Research has demonstrated that allophanate functions as a 2-nitrogen intermediate in cyanuric acid metabolism in various bacterial species. This role has been confirmed through multiple experimental approaches, including the detection of allophanate in bacteria actively metabolizing cyanuric acid and the identification of specific enzymes involved in allophanate production and degradation.

Formation in Polymer Chemistry

In polymer chemistry, particularly polyurethane synthesis, allophanate formation occurs through the reaction between an isocyanate group and a urethane linkage. This reaction represents an important secondary process that occurs during polyurethane production, often unintended but ultimately beneficial for certain polymer properties.

The reaction mechanism involves the active hydrogen on the urethane nitrogen reacting with an isocyanate group. This process typically requires elevated temperatures and excess isocyanate concentration in the vicinity of the urethane linkage. The kinetics of this reaction are relatively unfavorable compared to primary isocyanate reactions with water or alcohols, which explains why allophanate formation occurs primarily under specific conditions of heat accumulation and local reactant concentration variations.

A notable characteristic of the allophanate linkage is its thermal reversibility. At temperatures exceeding 100-150°C, the allophanate bond reverts to the parent urethane and free isocyanate. This reversibility has important implications for polymer processing and ultimate material properties of polyurethane products.

Biological Significance of Allophanate

Role in Urea Metabolism

Allophanate plays a critical role in the urea utilization pathways of many organisms. The enzyme allophanate hydrolase is essential for these pathways, converting allophanate to ammonia and carbon dioxide. This process represents a fundamental mechanism for nitrogen acquisition in various species that depend on urea as a nitrogen source.

The significance of allophanate in nitrogen metabolism extends across diverse biological systems. In many organisms, the ability to process allophanate through specialized enzymes determines their capacity to utilize urea effectively. This aspect of allophanate biochemistry has implications for microbial ecology, agriculture, and potentially biotechnological applications involving nitrogen cycling.

Role in Cyanuric Acid Metabolism

Research has demonstrated that allophanate serves as a crucial intermediate in bacterial cyanuric acid metabolism. This finding contradicts earlier assumptions that urea might be the primary intermediate in this pathway. Multiple lines of experimental evidence support allophanate's role, including:

-

Detection of allophanate in bacteria actively metabolizing cyanuric acid

-

Kinetic analysis showing allophanate formation and disappearance patterns consistent with its role as an intermediate

-

Identification of allophanate hydrolase activity in protein extracts from cells grown on cyanuric acid

-

Discovery of genes encoding enzymes that produce and hydrolyze allophanate in cyanuric acid-metabolizing bacteria

The presence of specific genes (AtzE and AtzF) responsible for allophanate production and hydrolysis has been confirmed in multiple bacterial species capable of degrading cyanuric acid, as shown in the table below:

| Strain | Original growth substrate | Presence of genes | Previous intermediate identified |

|---|---|---|---|

| Pseudomonas sp. strain ADP | Atrazine | atzE+ (100), atzF+ (100) | Allophanate |

| Ralstonia pickettii strain D | Atrazine | atzE+ (100), atzF+ (100) | None |

| Agrobacterium radiobacter J14a | Atrazine | atzE+ (100), atzF+ (100) | None |

| Ralstonia basilensis M91-3 | Atrazine | atzE-, atzF- | None |

| Alcaligenes sp. strain SG1 | Atrazine | atzE-, atzF- | None |

Role in Herbicide Degradation Pathways

Allophanate Hydrolase: Structure and Function

Enzyme Structure and Organization

Allophanate hydrolase (AH) catalyzes the hydrolysis of allophanate to ammonia and carbon dioxide, representing a critical enzyme in multiple metabolic pathways. Detailed structural analyses of allophanate hydrolase from various organisms have provided significant insights into its functional mechanics.

Molecular weight analysis through sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) has estimated the subunit molecular weight of allophanate hydrolase to be approximately 65 kDa, with the purified enzyme showing greater than 99% purity in laboratory preparations. Analytical gel filtration chromatography has been employed to study the quaternary structure of the enzyme, providing insights into its functional organization.

Catalytic Mechanism and Active Site

The catalytic mechanism of allophanate hydrolase involves precise molecular interactions at the active site. Crystal structure analysis has identified a surface pocket that functions as the active site of the N domain, catalyzing an amide hydrolysis reaction similar to other amidase signature family enzymes.

Site-directed mutagenesis studies have confirmed the functional importance of specific residues in the catalytic process. For example, when serine-177 was substituted with alanine in the Kluyveromyces lactis allophanate hydrolase, the resulting S177A mutant enzyme lost its ability to convert allophanate to ammonium at detectable rates. This finding demonstrates the critical role of serine-177 in the catalytic function of the enzyme.

Similarly, studies with allophanate hydrolase from Granulibacter investigated the role of tyrosine-299 through mutational analysis. Such structure-function studies have contributed significantly to our understanding of the precise molecular mechanisms through which allophanate hydrolase catalyzes its reactions.

Industrial Applications of Allophanate

Role in Polyurethane Properties

In industrial polymer chemistry, allophanate formation has significant implications for polyurethane properties and processing. Although allophanate linkages often form as secondary reactions during polyurethane synthesis, manufacturers have leveraged this process by formulating reactant concentrations to optimize the number of allophanate crosslinks, thereby enhancing desired polymer properties.

Research into the effects of allophanate crosslinking on shape memory properties of polyurethanes has revealed significant structure-property relationships. Studies varying the isocyanate to hydroxyl (NCO/OH) molar ratio while maintaining constant hard segment content demonstrated that glass transition temperature (Tg) of the soft segment in polyurethane increased slightly as the NCO/OH ratio varied from 1 to 1.2, but decreased at a ratio of 1.3.

Thermal Reversibility and Processing Advantages

A particularly valuable characteristic of allophanate linkages in polymer applications is their thermal reversibility. When heated above 100-150°C, allophanate bonds revert to the parent urethane and free isocyanate groups. This property provides important processing advantages, as it allows polyurethanes with allophanate crosslinks to be processed at elevated temperatures without permanent degradation of the polymer network.

The gradual increase in polyurethane tensile properties observed during cooling over periods of days has been attributed partially to the slow formation of allophanate linkages, although other factors such as maturation of phase morphology may also contribute. This time-dependent property development represents an important consideration in the production and application of polyurethane materials containing allophanate linkages.

Analytical Methods for Allophanate Detection and Study

The study of allophanate in biological and chemical systems requires specialized analytical approaches. Research has shown that allophanate readily decarboxylates to form urea under acidic extraction and chromatography conditions, which has led to misidentification in previous studies. To address this challenge, researchers have developed alkaline extraction methods to stabilize and detect allophanate in biological samples.

For enzymatic studies, allophanate hydrolase activity can be measured using a glutamate-dehydrogenase coupled assay at 340 nm. This approach typically involves monitoring the conversion of NADH in the presence of substrates and enzymes. For instance, a typical assay might include 10 mM allophanate, 40 U glutamate-dehydrogenase, 20 mM α-ketoglutarate, and 0.5 mM NADH in a buffer containing 50 mM HEPES (pH 7.4), 50 mM NaCl, and 1 mM EGTA.

Potassium allophanate for research purposes can be prepared by hydrolyzing ethyl allophanate under controlled conditions, as described in previous methodological studies. These analytical approaches have enabled detailed investigations into the chemical behavior and biological functions of allophanate across diverse systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume